molecular formula C7H14N2O6 B13730516 D-Glucosylurea CAS No. 5962-14-1

D-Glucosylurea

Cat. No.: B13730516
CAS No.: 5962-14-1
M. Wt: 222.20 g/mol
InChI Key: FKWQEFWENKGUGF-GASJEMHNSA-N
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Description

D-Glucosylurea: is a compound with the molecular formula C7H14N2O6 and a molecular weight of 222.2 g/mol . It is a derivative of glucose where the glucose molecule is linked to a urea group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosylurea can be synthesized through the reaction of unprotected hexoses with urea and urea derivatives in sugar melts or solvent-free systems. This reaction is typically catalyzed by acids and occurs under short reaction times . For example, β-D-glucosylurea can be obtained in high yields by reacting D-glucose with urea in the presence of an acid catalyst .

Industrial Production Methods: The industrial production of this compound involves similar methods, utilizing high substrate concentrations and acid catalysis to achieve high yields. The use of renewable raw materials, such as biomass, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: D-Glucosylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of glucosylurea derivatives with additional functional groups .

Mechanism of Action

The mechanism of action of D-Glucosylurea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This action can help regulate blood sugar levels in diabetic patients.

Comparison with Similar Compounds

Uniqueness: D-Glucosylurea is unique due to its specific glycosidic linkage and the presence of the urea group, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer and inhibitor in various applications sets it apart from other similar compounds .

Properties

CAS No.

5962-14-1

Molecular Formula

C7H14N2O6

Molecular Weight

222.20 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea

InChI

InChI=1S/C7H14N2O6/c8-7(14)9-6-5(13)4(12)3(11)2(1-10)15-6/h2-6,10-13H,1H2,(H3,8,9,14)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

FKWQEFWENKGUGF-GASJEMHNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NC(=O)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)N)O)O)O)O

Origin of Product

United States

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